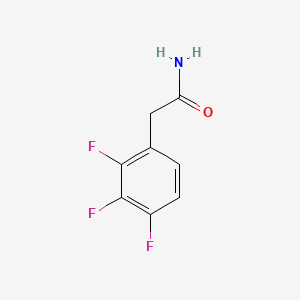

2-(2,3,4-Trifluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4-trifluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCFTPQWVRBLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717006 | |

| Record name | 2-(2,3,4-Trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149488-98-2 | |

| Record name | 2-(2,3,4-Trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Historical Development of Synthetic Approaches to Arylacetamides

The synthesis of arylacetamides, a cornerstone of organic and medicinal chemistry, has evolved significantly over the past century. Early methods often relied on multi-step sequences and harsh reaction conditions. One of the classical methods for preparing amides from ketones is the Willgerodt-Kindler reaction , first reported by Conrad Willgerodt in 1887. rsc.orgewha.ac.krgoogle.com This reaction initially involved the conversion of an aryl alkyl ketone to the corresponding amide using ammonium (B1175870) polysulfide. rsc.org A later modification by Karl Kindler introduced the use of elemental sulfur and an amine, such as morpholine, to produce a thioamide, which can then be hydrolyzed to the desired amide. rsc.orggoogle.com

Another historical approach to amide synthesis is the Beckmann rearrangement , discovered by Ernst Otto Beckmann. This reaction involves the acid-catalyzed rearrangement of an oxime to a substituted amide. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgbyjus.com The process is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group and facilitating the migration of the group anti-periplanar to the leaving group on the nitrogen atom. alfa-chemistry.comwikipedia.orgorganic-chemistry.org While widely used for the industrial synthesis of cyclic amides like caprolactam (a precursor to Nylon-6), its application to the synthesis of specific arylacetamides would depend on the availability of the corresponding aryl methyl ketoxime. alfa-chemistry.comwikipedia.org

The Chapman rearrangement also represents a historical route to N,N-diaryl amides and involves the thermal rearrangement of an O-aryl imidate. This reaction proceeds through an intramolecular nucleophilic aromatic substitution.

These foundational reactions, while historically significant, often suffer from limitations such as the need for high temperatures, the use of stoichiometric and often hazardous reagents, and limited substrate scope. These drawbacks have spurred the development of more direct and efficient methods for amide bond formation.

Direct Amidation Strategies

Modern synthetic chemistry favors direct amidation methods that couple a carboxylic acid or its derivative with an amine. These approaches are generally more atom-economical and often proceed under milder conditions.

Coupling of 2-(2,3,4-Trifluorophenyl)acetic Acid Derivatives with Ammonia (B1221849)/Amines

The most straightforward route to 2-(2,3,4-Trifluorophenyl)acetamide involves the reaction of 2-(2,3,4-Trifluorophenyl)acetic acid or its activated derivatives with ammonia.

The direct reaction between a carboxylic acid and ammonia is typically unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated."

Acid Halides: A common activation strategy is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride . This can be achieved by treating 2-(2,3,4-Trifluorophenyl)acetic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The resulting 2-(2,3,4-Trifluorophenyl)acetyl chloride is a highly reactive electrophile that readily reacts with ammonia to form the desired amide. For instance, the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide involves the conversion of a carboxylic acid to its acid chloride using thionyl chloride in dimethyl acetamide (B32628) at low temperatures. google.com

Carbodiimides: Carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for amide bond formation. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization (in the case of chiral acids), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. peptide.comnih.gov For example, 2,4,6-Trifluorophenylacetic acid has been shown to readily couple with amines when catalyzed by N-hydroxysuccinimide and N,N'-diisopropylcarbodiimide. youtube.com

| Carboxylic Acid/Derivative | Amine | Coupling Reagent/Activating Agent | Solvent | Temperature | Yield | Reference |

| 2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid | 4-Amino-2-trifluoromethyl-benzonitrile | Thionyl chloride | Dimethyl acetamide | -15 °C | Not specified | google.com |

| 2,4,6-Trifluorophenylacetic acid | Glucosamine derivative | N-hydroxysuccinimide, N,N'-Diisopropylcarbodiimide | Not specified | Not specified | Not specified | youtube.com |

| Boc-valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt, DMAP | Dichloromethane (B109758) | 23 °C | 92% | nih.gov |

Another direct route to amides is through the aminolysis of esters . In this reaction, an ester derivative of 2-(2,3,4-Trifluorophenyl)acetic acid, such as the methyl or ethyl ester, is treated with ammonia. The reaction involves the nucleophilic attack of ammonia on the ester carbonyl group, leading to the formation of the amide and the corresponding alcohol as a byproduct. youtube.com

The reactivity of esters towards ammonolysis can be significantly influenced by the electronic effects of substituents on the acyl group. Studies on the ammonolysis of ethyl acetate (B1210297) and its fluorinated derivatives have shown that the presence of electron-withdrawing fluorine atoms increases the polarization of the carbonyl group, making the ester more susceptible to nucleophilic attack by ammonia. For instance, ethyl fluoroacetate (B1212596) exhibits greater reactivity towards ammonolysis compared to ethyl acetate. ewha.ac.krresearchgate.net This suggests that the ethyl or methyl ester of 2-(2,3,4-Trifluorophenyl)acetic acid would be a viable precursor for the synthesis of the target acetamide via ammonolysis.

The table below presents data on the ammonolysis of a related fluorinated ester.

| Ester | Amine | Conditions | Product | Yield | Reference |

| Ethyl fluoroacetate | Ammonia | Aqueous solution | Fluoroacetamide | Higher reactivity than ethyl acetate | ewha.ac.krresearchgate.net |

Green Chemistry Principles in Amidation

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry , which involves inducing reactions by mechanical force (e.g., ball milling), has emerged as a powerful solvent-free technique for amide synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com This method can be applied to the direct coupling of carboxylic acids and amines using coupling reagents like EDC, often with liquid-assisted grinding (LAG) using a small amount of a less hazardous solvent. byjus.com For instance, the mechanochemical synthesis of primary amides from esters has been achieved using calcium nitride as an ammonia source, offering a solvent-free route to these compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While specific applications to this compound have not been reported, these solvent-free methods represent a promising green alternative to traditional solution-phase synthesis.

| Reactants | Method | Conditions | Product | Yield | Reference |

| Various esters | Mechanochemical aminolysis with Ca₃N₂ | Ball milling, InCl₃ (cat.), ethanol (B145695) (LAG) | Primary amides | 70-90% | organic-chemistry.org |

| Hydroxycarboxylic acids and amines | Mechanochemical amidation with EDC·HCl | Ball milling, ethyl acetate (LAG) | Amides | 76-94% | byjus.com |

Aqueous Medium Syntheses

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering benefits in terms of cost, safety, and environmental impact. For the synthesis of aryl acetamides, aqueous conditions can be employed in several key steps, including transition-metal-catalyzed cross-couplings and final amidation reactions.

Photochemical reactions, such as the photo-Fries rearrangement of aryl acetamides, can be guided toward specific products by using aqueous micellar solutions. researchgate.net Surfactant micelles in water can control the mobility of reactive intermediates, enhancing regioselectivity. researchgate.net While not a direct synthesis of the title compound, this highlights the utility of aqueous media in manipulating related structures.

More directly applicable are palladium-catalyzed reactions, such as the Heck and Suzuki couplings, which can be performed in mixed aqueous-organic systems or entirely in water. organic-chemistry.orgnih.govresearchgate.net For instance, the Heck arylation of olefins has been successfully performed in DMF:water mixtures. nih.gov Similarly, Suzuki-Miyaura couplings often use water as a co-solvent with organic solvents like THF or dioxane to dissolve the inorganic base. researchgate.net The synthesis of 2-amino-3-sulfonylpyridines has been demonstrated using aqueous ammonia in isopropanol, a method that allows for direct crystallization of the product, simplifying purification. acs.org This approach could be adapted for the final amidation step in the synthesis of this compound from its corresponding acid or ester.

Catalyst-Free Approaches

Eliminating catalysts from synthetic steps simplifies purification, reduces costs, and minimizes toxic waste. Direct amidation of carboxylic acids is a prime target for catalyst-free approaches. One effective method involves the thermal reaction between a carboxylic acid and an amine. While often requiring high temperatures, this method is direct and atom-economical.

A notable development is the use of carbodiimides as reagents rather than just activating agents, which allows for direct amidation of carboxylic acids without a catalyst at elevated temperatures in a recyclable solvent like DMSO. rsc.org Another green and catalyst-free approach is the direct amidation of phenylacetic acids using urea (B33335) as a stable and easy-to-handle nitrogen source. researchgate.net These methods are highly relevant for the conversion of 2,3,4-trifluorophenylacetic acid to this compound.

Additionally, metal-free coupling reactions have been developed to form acetamides from aryl amines and acetonitrile, showcasing a novel pathway that avoids transition metal catalysts altogether. researchgate.net

Below is a table summarizing representative conditions for catalyst-free amidation.

Table 1: Representative Conditions for Catalyst-Free Direct Amidation

| Carboxylic Acid Substrate | Amine Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | N,N'-Diisopropylcarbodiimide | DMSO | 150 | 95 | rsc.org |

| Phenylacetic Acid | Urea | None | 150-170 | >99 | researchgate.net |

Organometallic Catalysis in C-C Bond Formation

Organometallic catalysis is indispensable for constructing the carbon-carbon bonds that form the backbone of many complex organic molecules. Palladium and copper-based catalysts are particularly prominent in the synthesis of aryl-alkane structures like the one found in this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. researchgate.net

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. yonedalabs.com To synthesize this compound, a plausible route involves the coupling of a 2,3,4-trifluorophenylboronic acid derivative with a suitable 2-haloacetamide. Research has demonstrated the feasibility of coupling aryl trifluoroborates with 2-chloroacetamides using a palladium-XPhos catalyst system. nih.gov Similarly, aryldioxaborolanes can be coupled with 2-bromo-N,N-dimethylacetamide. This highlights a direct pathway to the α-aryl acetamide core structure. nih.gov

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for α-Aryl Amide Synthesis

| Aryl Source | Acetamide Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Trifluoroborate | Benzyl (B1604629) 2-chloroacetate | XPhos-Pd-G2 | XPhos | K2CO3 | Toluene (B28343)/H2O | 80 | nih.gov |

| Aryldioxaborolane | 2-bromo-N,N-dimethylacetamide | Pd(dba)2 | Tricyclohexylphosphine | K3PO4 | THF | 70 |

The Heck reaction typically involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Its application for the direct synthesis of a saturated side-chain as in this compound is less direct. However, it could be used to synthesize a styrenyl precursor, which would then require subsequent reduction and conversion to the acetamide. The Heck reaction is noted for its utility in creating C(sp²)–C(sp²) bonds and has been adapted for use in aqueous media. nih.govmdpi.com

Copper-Catalyzed Arylation and Related Transformations

Copper-catalyzed reactions, particularly the Goldberg N-arylation, provide an alternative to palladium-based methods for forming C-N bonds. rsc.org This reaction can be used to synthesize N-aryl amides by coupling an amide with an aryl halide. nih.govnih.gov For the target molecule, this would imply a disconnection between the phenyl ring and the nitrogen of the acetamide group, which is not the structure of this compound.

However, copper catalysis is also relevant for other transformations. A modern approach involves the copper-catalyzed transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts. rsc.orgrsc.org This method could potentially be adapted to construct the desired scaffold. More directly, copper-catalyzed N-arylation of amides using ligands derived from natural amino acids like L-proline has been shown to be effective under mild conditions. nih.gov

Table 3: Copper-Catalyzed N-Arylation of Amides

| Amide | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Pyrrolidin-2-one | Iodobenzene | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K3PO4 | DMSO | 110 | nih.gov |

| Trifluoroacetamide (B147638) | Phenylboronic acid | Cu(OAc)2 | Pyridine | - | CH3CN | Room Temp | researchgate.net |

Other Transition Metal-Mediated Syntheses

Beyond palladium and copper, other transition metals are effective catalysts. Nickel, being more earth-abundant and economical, is an attractive alternative. An efficient and environmentally friendly direct amidation of phenylacetic acid derivatives with benzylamines has been developed using nickel(II) chloride (NiCl₂) as a catalyst. nih.govdoaj.orgresearchgate.net This method avoids drying agents and the catalyst can be recycled multiple times without significant loss of activity. nih.govresearchgate.net The reaction works well for various substituted phenylacetic acids, making it a strong candidate for the synthesis of this compound from its corresponding acid and ammonia or an ammonia equivalent.

Table 4: Nickel-Catalyzed Direct Amidation of Phenylacetic Acid Derivatives

| Acid Substrate | Amine Substrate | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetic acid | Benzylamine | NiCl2 | 10 | Toluene | 110 | 99 | nih.govresearchgate.net |

| p-Chlorophenylacetic acid | Benzylamine | NiCl2 | 10 | Toluene | 110 | 92 | nih.gov |

| o-Chlorophenylacetic acid | Benzylamine | NiCl2 | 10 | Toluene | 110 | 51 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Polyfluorinated Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for functionalizing electron-deficient aromatic rings, such as those heavily substituted with fluorine atoms. masterorganicchemistry.com The strong inductive electron-withdrawing effect of fluorine activates the ring towards attack by nucleophiles. core.ac.uk The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. masterorganicchemistry.comcore.ac.uk

For the synthesis of this compound, a logical precursor would be 1,2,3,4-tetrafluorobenzene. The nucleophile would be an enolate of acetamide or a synthetic equivalent. The incoming nucleophile would displace one of the fluorine atoms, with the regioselectivity being influenced by the electronic and steric environment. In many polyfluorinated systems, substitution occurs preferentially at the para position to an existing substituent if one is present. core.ac.uk For an unsubstituted ring like 1,2,3,4-tetrafluorobenzene, a mixture of products could be expected, requiring careful control of reaction conditions to favor the desired isomer.

An analogous synthesis reported in the literature is the preparation of 2,4,5-trifluorophenylacetic acid, which starts with the SNAr reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate. google.com This establishes a precedent for using SNAr to build the phenylacetic acid core, which can then be amidated to the final product.

Regioselectivity and Stereoselectivity Control

Regioselectivity is a critical consideration in the synthesis of aromatic compounds like this compound, particularly when introducing functional groups to the phenyl ring. The substitution pattern is dictated by the directing effects of existing substituents. In syntheses involving cyclization reactions to form heterocyclic systems with fluorinated phenyl groups, achieving high regioselectivity is paramount. For instance, the 1,3-dipolar cycloaddition of fluorine-containing azides with terminal alkynes using a Copper(I) catalyst has been shown to yield 1,4-disubstituted products with high regioselectivity, with no formation of the 1,5-disubstituted isomer. nih.gov This control is crucial for ensuring the correct isomer of the desired product is formed. Similarly, methods for synthesizing fluorinated pyridines have been developed that demonstrate high regio- and chemo-selectivity. orgsyn.org

While this compound itself is achiral, stereoselectivity becomes a vital factor in the synthesis of its derivatives or related chiral molecules. The production of key chiral building blocks, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, often employs biocatalysis to achieve high stereoselectivity. nih.gov Whole-cell biocatalysis, for example, offers excellent stereoselectivity under mild reaction conditions, avoiding the need for expensive coenzymes. nih.gov Should a chiral center be introduced alpha to the carbonyl group or on a substituent of the phenyl ring, controlling the stereochemistry would be essential, likely involving asymmetric catalysts or chiral auxiliaries.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can improve reaction efficiency, safety, and scalability for the production of this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including the formation of acetamide derivatives. irjmets.com This technique utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and enhance purity. irjmets.comresearchgate.net For example, Yamamoto polymerizations that would take 24 hours or more using conventional heating can be completed in just 30 minutes with microwave assistance. researchgate.net The synthesis of various acetamide derivatives has been successfully achieved using microwave irradiation, often leading to improved, eco-friendly processes. irjmets.comnih.gov The application of microwaves to the N-acylation of a trifluorophenylamine with an appropriate acetylating agent represents a promising route for the efficient production of this compound.

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages of Microwave | Reference |

|---|---|---|---|---|

| Yamamoto Polymerization | Conventional (Oil Bath) | 24 - 72 hours | Drastic reduction in reaction time, improved yields, uniform heating. | researchgate.net |

| Yamamoto Polymerization | Microwave | 30 minutes | researchgate.net | |

| Diketopiperazine Synthesis | Conventional | Overnight | Rapid, secure, environmentally friendly, high efficiency in aqueous media. | nih.gov |

| Diketopiperazine Synthesis | Microwave | 5 - 20 minutes | nih.gov |

Flow Chemistry Methodologies

Flow chemistry provides a compelling alternative to traditional batch processing for synthesizing amides and other fine chemicals. researchgate.net By performing reactions in a continuous stream through a reactor, this methodology allows for precise control over parameters like temperature, pressure, and reaction time. researchgate.netnih.gov This enhanced control improves reproducibility, safety (especially when handling hazardous reagents), and scalability. researchgate.net The modular nature of flow chemistry setups facilitates multi-step syntheses and allows for the integration of different reaction types, such as photochemical or electrochemical transformations. researchgate.net For example, the synthesis of C-glycosyl acetates has been successfully performed in a flow system, achieving higher yields at elevated temperatures and pressures compared to batch procedures. nih.gov A similar setup could be designed for the continuous production of this compound, potentially involving the reaction of 2,3,4-trifluorophenylacetic acid or its activated derivative with an ammonia source in a plug flow reactor.

Electrochemical Synthesis

Electrochemical synthesis is an emerging green chemistry technique that uses electricity to drive chemical reactions. While specific electrochemical methods for the synthesis of this compound are not widely documented, the principles are applicable. Flow chemistry platforms are particularly well-suited for incorporating electrochemical transformations, offering a pathway for novel synthetic routes. researchgate.net This approach could potentially be used for generating reactive intermediates or for coupling reactions under mild conditions, reducing the reliance on chemical oxidants or reductants.

Optimization of Reaction Parameters

Fine-tuning reaction conditions is essential for maximizing the yield and purity of the final product while minimizing costs and waste.

Catalyst Loading and Ligand Effects

The choice of catalyst and associated ligands plays a pivotal role in the efficiency and selectivity of many synthetic transformations relevant to this compound. In metal-catalyzed reactions, such as cross-coupling or C-H activation, both the amount of catalyst (loading) and the nature of the ligands are critical parameters to optimize.

Catalyst Loading: The concentration of the catalyst must be carefully balanced. Sufficient loading is necessary to achieve a desirable reaction rate, but excessive amounts can lead to increased costs, potential side reactions, and difficulties in removing the metal from the final product. Screening studies often vary the catalyst loading to find the optimal level for achieving full conversion in a reasonable timeframe. researchgate.net

Temperature and Pressure Influence

The synthesis of phenylacetamide derivatives is significantly influenced by temperature and pressure. While specific data for this compound is not extensively documented in publicly available literature, general principles derived from related syntheses offer valuable insights.

Temperature: Temperature control is a critical parameter in the synthesis of phenylacetamides. For instance, in the hydrolysis of nitriles like benzyl cyanide to form phenylacetamide, maintaining a moderate temperature of around 40°C is recommended to ensure a steady reaction rate without promoting the excessive volatilization of reagents like hydrochloric acid. orgsyn.org Higher temperatures are generally avoided as they can lead to the hydrolysis of the newly formed amide to the corresponding carboxylic acid. orgsyn.org Conversely, lower temperatures can significantly slow down the reaction. orgsyn.org In reactions involving highly reactive intermediates, such as those in Friedel-Crafts acylations which could be a potential route to precursors of this compound, lower temperatures are often employed to minimize the formation of side products.

In the context of amidation of a phenylacetic acid derivative, the temperature is typically controlled to balance reaction rate and selectivity. For example, in the synthesis of other phenylacetamides, the reaction of anilines with chloroacetyl chloride is often carried out over a period of 2 hours, implying that the temperature is managed to ensure the completion of the reaction without degradation of the product. nih.gov

Pressure: The influence of pressure is most pronounced in reactions involving gaseous reagents or where the reaction volume changes significantly. In the synthesis of phenylacetamide from styrene, sulfur, and liquid ammonia, the reaction is conducted under high pressure (35 kg/m ²) at 160°C. google.com This high-pressure environment is crucial for maintaining the reactants in the liquid phase and for ensuring that the hydrogen sulfide (B99878) generated in situ is converted to ammonium sulfide, which is essential for the reaction to proceed efficiently and safely. google.com For the synthesis of this compound, which is unlikely to proceed via this specific route, high pressure would be relevant if gaseous ammonia were used as the nitrogen source for the amidation step. However, laboratory-scale syntheses often employ aqueous ammonia or other non-gaseous nitrogen sources, rendering high-pressure conditions less critical.

In some specialized synthetic methods, such as mechanocatalysis, ammonia synthesis can be achieved at room temperature and pressures as low as 1 bar, although this is not a conventional method for acetamide synthesis. nih.gov

Solvent Selection and Cosolvent Effects

The choice of solvent is a pivotal factor that can dictate the reaction pathway, yield, and purity of the final product in the synthesis of this compound. The solvent's polarity, proticity, and boiling point are all important considerations.

Polar aprotic solvents are frequently employed in the synthesis of related compounds. For instance, in the preparation of 2,4,5-trifluorophenylacetic acid, a precursor to related amides, dichloromethane is used as a solvent in certain steps. chemicalbook.com In other syntheses of fluorinated phenylacetic acids, solvents like toluene are utilized. google.com

For the amidation step, the choice of solvent is critical. In the synthesis of various N-substituted acetamides, ethanol is often used as the solvent for the reaction between a chloro-substituted acetamide and a nucleophile. nih.gov The use of a protic solvent like ethanol can facilitate the reaction by stabilizing charged intermediates.

The following table summarizes the solvents used in the synthesis of related phenylacetic acids and acetamides, which can inform the selection for this compound synthesis.

| Reactant/Reaction Type | Solvent | Purpose/Observation | Reference |

| 1,2,4-Trifluorobenzene (B1293510) (in synthesis of 2,4,5-Trifluorophenylacetic acid) | Dichloromethane | Used as a solvent for the reaction. | chemicalbook.com |

| Chlorination of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone | Fluorobenzene | Solvent for the reaction with PCl₅. | google.com |

| Hydrolysis of an ester to 2,4,5-Trifluorophenylacetic acid | Toluene | Solvent for the reaction with KOH. | google.com |

| Amidation of chloro-N-substituted-acetamides | Ethanol | Solvent for the reaction with a nucleophile. | nih.gov |

| Synthesis of Phenylacetamide from Styrene | Water/Liquid Ammonia | Acts as both solvent and reactant. | google.com |

Cosolvent Effects: The use of cosolvents can be advantageous in optimizing solubility and reaction conditions. For example, in the synthesis of 2,4,5-trifluorophenylacetic acid, a mixture of dichloromethane and 1,2,4-trifluorobenzene is used. chemicalbook.com The addition of a cosolvent can help to maintain a homogeneous reaction mixture, which is crucial for efficient reaction kinetics. In some cases, the starting material itself can act as a cosolvent.

Reaction Time and Yield Maximization

Optimizing reaction time is a key aspect of maximizing the yield and purity of this compound. Reaction times that are too short may lead to incomplete conversion of starting materials, while excessively long reaction times can result in the formation of degradation products or byproducts.

In the synthesis of phenylacetamide from benzyl cyanide, a reaction time of 20-40 minutes for the initial dissolution, followed by an additional 20-30 minutes of warming, is sufficient for complete reaction. orgsyn.org Prolonged reaction times are generally not recommended as they can lead to hydrolysis of the product. orgsyn.org

For the synthesis of 2,4,5-trifluorophenylacetic acid, a precursor that could be used to synthesize the target amide, reaction times can vary significantly depending on the specific step. For example, a reaction involving 1,2,4-trifluorobenzene is carried out for 1.5 hours at high temperature and pressure. chemicalbook.com Another step in the same synthesis requires a reaction time of 80 minutes. chemicalbook.com A different synthetic route for the same acid involves a reaction time of 4 hours. google.com

The following table provides examples of reaction times and corresponding yields for the synthesis of related compounds, which can serve as a guide for the synthesis of this compound.

| Reaction | Reaction Time | Yield | Reference |

| Phenylacetamide from Benzyl Cyanide | ~1 hour | 82-86% (crude) | orgsyn.org |

| 2,4,5-Trifluorophenylacetic acid synthesis step | 1.5 hours | Not specified | chemicalbook.com |

| 2,4,5-Trifluorophenylacetic acid synthesis step | 4 hours | Not specified | google.com |

| N-substituted acetamide synthesis | 2 hours | 62-74% | nih.gov |

| Phenylacetamide from Styrene | Not specified | >95% | google.com |

To maximize the yield of this compound, it is crucial to monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Quenching the reaction at the point of maximum product formation will prevent the formation of impurities and simplify the purification process.

Multicomponent Reactions and One-Pot Syntheses

The development of multicomponent reactions (MCRs) and one-pot syntheses has gained significant attention in organic chemistry due to their efficiency, atom economy, and environmental benefits. beilstein-journals.orgnih.gov These strategies aim to reduce the number of synthetic steps, minimize waste, and simplify purification processes. youtube.com

Multicomponent Reactions: MCRs involve the reaction of three or more starting materials in a single step to form a product that contains significant portions of all the reactants. mdpi.comnih.gov While complex MCRs like the Ugi or Passerini reactions are well-established for the synthesis of complex molecules and libraries of compounds, their application to the synthesis of a relatively simple molecule like this compound is less common. mdpi.comnih.govyoutube.com However, it is conceivable that a three-component reaction involving 2,3,4-trifluorophenylacetylene, an amine, and a carbonyl source could potentially lead to related structures, although this is speculative. The primary application of MCRs remains in the generation of molecular diversity and the synthesis of complex heterocyclic structures. beilstein-journals.orgnih.gov

One-Pot Syntheses: One-pot syntheses, where sequential reactions are carried out in a single reaction vessel without the isolation of intermediates, are highly relevant to the synthesis of this compound. youtube.com A plausible one-pot approach could involve the conversion of 2,3,4-trifluorophenylacetic acid to its corresponding acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by the in-situ addition of ammonia or an amine to form the amide. This would eliminate the need to isolate and purify the often-sensitive acyl chloride intermediate.

The development of such efficient synthetic routes is crucial for the sustainable production of fine chemicals and pharmaceutical intermediates.

Chemical Reactivity and Mechanistic Investigations

Reactions at the Trifluorophenyl Moiety

The trifluorophenyl group, being highly electron-poor due to the inductive effect of the three fluorine atoms, significantly influences the aromatic ring's susceptibility to substitution reactions.

Electrophilic aromatic substitution on the 2,3,4-trifluorophenyl ring is generally disfavored due to the strong deactivating nature of the fluorine substituents. mnstate.edu Fluorine atoms are ortho, para-directing, yet deactivating, while the acetamido group (-CH2CONH2) attached to the ring is also deactivating and would direct incoming electrophiles to the positions meta to its point of attachment.

The combined deactivating effect of three fluorine atoms makes the aromatic ring significantly less nucleophilic than benzene, thus requiring harsh reaction conditions for electrophilic substitution to occur. The substitution pattern is determined by a combination of the directing effects of the fluorine atoms and the acetamido group. The positions C-5 and C-6 are the most likely sites for substitution. The C-5 position is para to the fluorine at C-2 and meta to the fluorines at C-3 and C-4. The C-6 position is ortho to the fluorine at C-2 and meta to the fluorines at C-3 and C-4. The precise regioselectivity would depend on the specific electrophile and reaction conditions. fluorine1.ru

Table 1: Predicted Electrophilic Aromatic Substitution (EAS) on 2-(2,3,4-Trifluorophenyl)acetamide

| Reaction | Reagents | Expected Major Product(s) | Comments |

| Nitration | HNO₃/H₂SO₄ | 2-(5-Nitro-2,3,4-trifluorophenyl)acetamide | The nitro group is directed to the C-5 position, which is activated by the C-2 fluorine and less sterically hindered. |

| Halogenation | Br₂/FeBr₃ | 2-(5-Bromo-2,3,4-trifluorophenyl)acetamide | Similar to nitration, halogenation is expected to occur at the C-5 position. |

Note: This table is based on established principles of electrophilic aromatic substitution on polyfluorinated aromatic compounds, as direct experimental data for this compound is limited.

In contrast to EAS, the electron-deficient nature of the trifluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, typically a halide. wikipedia.org In the case of this compound, the fluorine atoms can act as leaving groups.

The rate of substitution is influenced by the position of the fluorine atom and the nature of the nucleophile. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. masterorganicchemistry.com For this molecule, the fluorine at the C-4 position is para to the electron-withdrawing acetamido group (relative to the ring), making it a potential site for substitution. The reaction often requires a strong nucleophile and may be facilitated by polar aprotic solvents. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagents/Conditions | Potential Product |

| Methoxide (CH₃O⁻) | NaOCH₃, CH₃OH, heat | 2-(2,3-Difluoro-4-methoxyphenyl)acetamide |

| Ammonia (B1221849) (NH₃) | NH₃, heat, pressure | 2-(4-Amino-2,3-difluorophenyl)acetamide |

| Thiolate (RS⁻) | NaSR, DMF | 2-(2,3-Difluoro-4-(alkylthio)phenyl)acetamide |

Note: This table illustrates potential SNAr reactions based on the general reactivity of polyfluoroaromatic compounds.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer pathways to functionalize aromatic rings that are unreactive towards traditional EAS. acs.org For this compound, the C-H bonds at positions C-5 and C-6 are potential targets for such transformations. The acetamide (B32628) group itself can act as a directing group in certain catalytic systems, guiding the metal catalyst to an ortho C-H bond. However, in this molecule, the ortho positions are substituted with fluorine. Therefore, functionalization would likely be directed to the C-5 or C-6 positions, depending on the catalyst and directing group strategy employed. These reactions often require specific catalysts, such as those based on palladium, rhodium, or iridium, and can be used to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Transformations of the Acetamide Group

The acetamide functional group provides another site for chemical modification, offering routes to a variety of derivatives.

The acetamide group can be hydrolyzed to the corresponding carboxylic acid, 2,3,4-trifluorophenylacetic acid, and ammonia under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (which is protonated to ammonium) yields the carboxylic acid. libretexts.org The presence of the electron-withdrawing trifluorophenyl group is expected to slightly accelerate this process by further polarizing the carbonyl group.

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically facilitated by protonation from a water molecule in the solvent, leading to the formation of the carboxylate salt and ammonia. libretexts.org Kinetic studies on related compounds suggest that electron-withdrawing substituents on the phenyl ring can facilitate the hydrolysis. mdpi.com

The nitrogen atom of the acetamide group is nucleophilic and can participate in N-alkylation and N-acylation reactions. researchgate.netmdpi.com

N-Alkylation: This reaction involves the substitution of one of the N-H protons with an alkyl group. It is typically carried out using an alkyl halide in the presence of a base to deprotonate the amide nitrogen, increasing its nucleophilicity. whiterose.ac.uknih.gov The choice of base and solvent is crucial to avoid side reactions.

N-Acylation: The introduction of an acyl group to the amide nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base or a catalyst. tandfonline.com This reaction leads to the formation of an N-acylacetamide derivative.

Table 3: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Conditions | Product |

| N-Alkylation | Methyl iodide (CH₃I) | NaH, THF | N-Methyl-2-(2,3,4-trifluorophenyl)acetamide |

| N-Alkylation | Benzyl (B1604629) bromide (BnBr) | K₂CO₃, Acetone | N-Benzyl-2-(2,3,4-trifluorophenyl)acetamide |

| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-Acetyl-2-(2,3,4-trifluorophenyl)acetamide |

| N-Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | DMAP (cat.), CH₂Cl₂ | N-Acetyl-2-(2,3,4-trifluorophenyl)acetamide |

Pericyclic Reactions and Rearrangements

There is no specific information in the reviewed literature regarding the participation of this compound in pericyclic reactions such as cycloadditions or electrocyclic reactions. edu.krdebsco.commsu.eduuniurb.itlibretexts.orgwikipedia.orgnumberanalytics.comlibretexts.orgchadsprep.com These reactions typically require specific conjugated π-systems within the molecule that are not present in the ground state of this compound. edu.krduniurb.it Similarly, specific studies on sigmatropic or other molecular rearrangements of this compound, such as the Lossen rearrangement, have not been prominently reported. chem960.comchem960.com While a reaction of a related 2,3,6-trifluorophenylacetamide has been proposed to proceed through a novel tricyclic ring system rearrangement, this is a specific case and not a general pericyclic reaction. researchgate.net

Mechanistic Elucidation Studies

Detailed mechanistic studies focused solely on the reactions of this compound are not widely available. However, general principles from related systems can provide insight.

The isolation and characterization of reaction intermediates provide crucial evidence for proposed reaction mechanisms. In the context of amide reactivity, intermediates such as N-acyliminium ions are significant, particularly in cyclization reactions. nih.govresearchgate.netsdu.dknih.gov These highly reactive electrophiles are pivotal for forming C-C bonds adjacent to nitrogen. nih.govresearchgate.netsdu.dk Their characterization is often achieved through spectroscopic methods like infrared ion spectroscopy in the gas phase. nih.govresearchgate.netsdu.dk While studies have focused on cyclic N-acyliminium ions, the principles could be applied to acyclic systems. nih.govresearchgate.netsdu.dk

In other reactions involving amides, such as those with organoselenium compounds, stable oxyselenurane intermediates have been isolated and characterized by X-ray crystallography and solid-state NMR, confirming their role in the reaction pathway. nih.gov For direct amidation reactions, multicomponent crystalline intermediates have been observed and characterized, preceding the final amide bond formation. rsc.org However, no studies have been found that specifically isolate and characterize intermediates from reactions of this compound.

Kinetic isotope effect (KIE) studies are a powerful tool for investigating reaction mechanisms by determining the rate-determining step and the nature of the transition state. nih.gov For amide hydrolysis, KIE studies have been used to probe the transition state structure. nih.gov

In the context of amide bond isomerization, KIE measurements have been employed to support a "twisted-amide" mechanism. nih.govresearchgate.net For example, a normal secondary KIE suggests a release of steric interaction during amide rotation, while an inverse secondary KIE can indicate the rehybridization of the prolyl nitrogen from sp² to sp³ in the rate-limiting step. nih.govresearchgate.net A solvent KIE close to unity can indicate that proton transfer is not involved in the mechanism. nih.gov

While these studies provide a framework for how KIE can be applied to understand amide reactivity, no specific KIE studies have been published for reactions involving this compound.

Hammett and Taft Equation Analysis for Electronic Effects

The electronic behavior of substituents on an aromatic ring significantly influences the reactivity of a molecule. The Hammett and Taft equations are linear free-energy relationships (LFER) used in physical organic chemistry to quantify the impact of substituents on reaction rates and equilibrium constants. dalalinstitute.comwikipedia.orgwikipedia.org While specific experimental studies applying Hammett and Taft analysis to this compound are not prominent in the surveyed literature, the principles of these equations can be used to predict its reactivity based on the known electronic effects of fluorine substituents.

The Hammett equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ wikipedia.org

Where:

k or K is the rate or equilibrium constant for the substituted reaction.

k₀ or K₀ is the constant for the reference reaction (unsubstituted reactant).

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). It quantifies the electronic influence (inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. wikipedia.org

The 2,3,4-trifluoro substitution pattern on the phenyl ring of the title compound results in a significant net electron-withdrawing effect. This is due to the cumulative inductive effects of the three fluorine atoms. The Hammett σ constants for fluorine are position-dependent. An analysis of these substituent effects is critical for predicting the compound's behavior in various reactions. For instance, in a reaction where a negative charge develops in the transition state (a positive ρ value), such as the alkaline hydrolysis of the acetamide group, the electron-withdrawing trifluorophenyl group would be expected to stabilize the transition state and increase the reaction rate compared to unsubstituted phenylacetamide. viu.caacs.org

The Taft equation extends these principles, primarily to aliphatic systems, by separating polar (inductive), steric, and resonance effects. dalalinstitute.comwikipedia.orgscribd.com It is given by: log(k/k₀) = ρσ + δEs wikipedia.org

Here, σ* represents the polar substituent constant, and Es is the steric substituent constant. wikipedia.org For aromatic systems like this compound, the primary influence on the reactivity of the side chain is the electronic effect transmitted through the ring, which is well-described by the Hammett parameters.

| Substituent | Position | Hammett Constant (σ) | Effect Contribution |

| Fluorine | ortho | - | Primarily strong inductive withdrawal (-I), weak resonance donation (+R). Steric effects are also significant. |

| Fluorine | meta | σ_m = +0.34 | Primarily inductive withdrawal (-I). |

| Fluorine | para | σ_p_ = +0.06 | Strong inductive withdrawal (-I) partially offset by resonance donation (+R). |

Note: The table presents standard Hammett constants for fluorine substituents. The ortho value is not standardized due to the strong influence of steric effects. The aggregate effect of the 2,3,4-trifluoro substitution would make the phenyl ring significantly electron-deficient.

Reaction Pathway Mapping via Computational Chemistry

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways and elucidating mechanisms at the molecular level. whiterose.ac.ukmdpi.com Such studies can identify transition states, reaction intermediates, and calculate activation energies, providing a detailed picture of a reaction's progress. whiterose.ac.uk For this compound, while specific computational pathway analyses are not documented in the searched literature, the established methodologies can be described for a representative reaction, such as alkaline hydrolysis.

A computational study of the hydrolysis of this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (the acetamide and a hydroxide ion), intermediates, transition states, and products are optimized to find their lowest energy conformations. mdpi.com

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants to the tetrahedral intermediate, which is often the rate-determining step in amide hydrolysis. acs.orgqmul.ac.uk

Frequency Calculation: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and provide the zero-point vibrational energies.

Energy Profile Construction: By calculating the relative energies of all species along the reaction coordinate, a potential energy surface is constructed. This profile shows the activation energy barriers (Ea) for each step, indicating the reaction's kinetic feasibility. researchgate.net

For the alkaline hydrolysis of this compound, the reaction would likely proceed via a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the 2,3,4-trifluorophenyl group is expected to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxide ion. Computational analysis would quantify this effect, providing precise energy values for the transition state leading to the tetrahedral intermediate. acs.orgresearchgate.net DFT studies on similar N-phenylacetamides have shown that electron-withdrawing substituents lower the activation energy for the formation of the tetrahedral intermediate. acs.org

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate | +5.8 |

| Transition State 2 (TS2) | Expulsion of the amine leaving group | +12.5 |

| Products | 2,3,4-Trifluoroaniline + Acetate (B1210297) | -18.7 |

Note: The data in this table is illustrative for the hypothetical alkaline hydrolysis of this compound. The values are representative of what a DFT study would aim to calculate and are based on general principles of amide hydrolysis, not on specific experimental or computational results for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for investigating the molecular and electronic characteristics of compounds like 2-(2,3,4-Trifluorophenyl)acetamide. These computational methods provide a theoretical framework for understanding its geometry, stability, and potential interactions at an atomic level.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com Its foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mdpi.com By solving the Kohn-Sham equations, DFT can accurately reconstruct molecular orbital interactions, making it a valuable tool for optimizing drug-excipient composite systems and exploring electronic and photochemical characteristics. mdpi.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. youtube.com

Basis Sets: A basis set is a collection of mathematical functions used to construct the molecular orbitals. wikipedia.org The choice represents a balance between computational cost and desired accuracy. youtube.com Basis sets with multiple functions for each valence atomic orbital are known as split-valence sets (e.g., double, triple, quadruple-zeta). wikipedia.org

Pople-style basis sets: These are commonly used for molecular calculations and include sets like 6-31G(d) and 6-311G(d,p). youtube.com

Correlation-consistent basis sets: Developed by Dunning, sets like cc-pVDZ (correlation-consistent polarized valence double-zeta) are designed to systematically converge towards the complete basis set limit. youtube.com

Polarization and Diffuse Functions: The addition of polarization functions (e.g., d, p) allows for more flexibility in describing anisotropic charge distributions, while diffuse functions (+) are crucial for accurately modeling systems with delocalized electrons or weak interactions. youtube.com

Functionals: The exchange-correlation functional approximates the complex many-electron interactions. The selection of the functional is critical for obtaining reliable results.

Hybrid Functionals: The B3LYP functional is a widely used hybrid functional that combines a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. It has been successfully used to study various acetamide (B32628) derivatives. researchgate.net

Long-Range Corrected Functionals: Functionals like CAM-B3LYP are designed to improve the description of long-range interactions, charge transfer, and electronic excitations. For example, the CAM-B3LYP functional with a 6-311G(d,p) basis set was employed to optimize the structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov

Table 1: Common Basis Sets in DFT Calculations

| Basis Set Family | Example | Description | Typical Application |

|---|---|---|---|

| Pople Style | 6-311++G(d,p) | A split-valence triple-zeta basis set with diffuse functions on heavy and hydrogen atoms, and polarization functions on heavy and hydrogen atoms. | General purpose calculations for molecular geometries and energies. epa.gov |

| Correlation-Consistent | aug-cc-pVTZ | An augmented correlation-consistent polarized valence triple-zeta basis set. The 'aug' indicates the addition of diffuse functions. | High-accuracy energy calculations and studies where weak interactions are important. youtube.com |

| Karlsruhe | def2-TZVP | A valence triple-zeta basis set with polarization functions on all atoms. | Often used for their balance of accuracy and efficiency across the periodic table. wikipedia.org |

Geometry Optimization: This computational process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy. epa.gov The result is an equilibrium structure from which key parameters such as bond lengths, bond angles, and dihedral angles are obtained. For validation, these calculated parameters are often compared with experimental data from techniques like X-ray crystallography. Studies on similar molecules, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, show good agreement between experimental and calculated geometries, with minor discrepancies attributed to the fact that calculations model an isolated molecule whereas experiments are conducted on interacting molecules in a crystal lattice. nih.gov

Vibrational Analysis: Following a successful geometry optimization, vibrational frequency calculations are typically performed. epa.gov This analysis serves two primary functions:

Confirmation of a Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Prediction of Spectra: The calculated harmonic vibrational frequencies and their corresponding intensities can be used to simulate and interpret experimental infrared (IR) and Raman spectra. epa.govajchem-a.com To achieve better agreement with experimental results, calculated frequencies are often multiplied by a scaling factor. ajchem-a.com

Ab Initio Methods (e.g., MP2, Coupled Cluster) for High-Accuracy Predictions

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock approximation by including electron correlation effects through second-order perturbation theory. It offers a good balance of accuracy and computational cost for many systems. nih.govarxiv.org

Coupled Cluster (CC) Theory: Regarded as the "gold standard" in quantum chemistry for its high accuracy, Coupled Cluster theory provides very reliable results, especially the CCSD(T) method which includes single, double, and perturbative triple excitations. arxiv.orgnih.gov Due to its high computational expense, it is often used to generate benchmark data for smaller molecules or to refine energies for critical points on a potential energy surface that were initially calculated with less costly methods like DFT or MP2. arxiv.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It is visualized as a 3D map of the electrostatic potential projected onto a constant electron density surface. uni-muenchen.deresearchgate.net The MEP map uses a color scale to indicate different regions of potential:

Red: Regions of the most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. nih.gov

Blue: Regions of the most positive electrostatic potential, indicating electron-poor areas that are attractive for nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential.

For this compound, MEP analysis would likely reveal a strong negative potential around the carbonyl oxygen and the highly electronegative fluorine atoms, identifying them as potential sites for hydrogen bonding and electrophilic interactions. Conversely, positive potentials would be expected around the amide (N-H) protons, marking them as sites for nucleophilic attack. This analysis is crucial for predicting intermolecular interactions that govern crystal packing and receptor binding. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comsapub.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. A higher HOMO energy indicates a greater ability to donate electrons. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons. taylorandfrancis.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. ijcce.ac.ir

A small HOMO-LUMO gap suggests that the molecule is more polarizable, kinetically less stable, and more chemically reactive. ijcce.ac.ir

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. ijcce.ac.ir |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A large gap corresponds to a "hard" molecule. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of polarizability. A small gap corresponds to a "soft" molecule. nih.gov |

This theoretical framework allows for a detailed prediction of the chemical reactivity and stability of this compound, providing essential guidance for its potential applications.

Conformational Analysis and Potential Energy Surfaces (PES)researchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For this compound, computational methods are employed to explore its conformational landscape and the energy associated with different spatial arrangements.

Torsional Scans and Energy Minima Identification

Torsional scans, also known as dihedral angle scans, are performed to map the potential energy surface (PES) of the molecule as a function of the rotation around specific single bonds. wuxiapptec.com This process involves systematically rotating a bond in increments and calculating the molecule's energy at each step, allowing for the identification of low-energy conformations, or energy minima. wuxiapptec.comnih.gov

For this compound, key torsional angles would include the bond connecting the phenyl ring to the acetamide group and the C-C bond within the acetamide side chain. The results of these scans reveal the most stable conformations of the molecule. For similar acetamide derivatives, studies have shown the existence of multiple stable conformers, such as gauche and cis forms, in the gas phase. lookchem.com The relative stability of these conformers is influenced by factors like intramolecular hydrogen bonding and steric hindrance. wuxiapptec.com For instance, in a related naphthyridine amide, the lowest energy conformation was found to be one where the amide group is coplanar with the aromatic ring, stabilized by an intramolecular hydrogen bond. wuxiapptec.com

Table 1: Hypothetical Torsional Scan Data for this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.2 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche (Local Minimum) |

| 120 | 4.8 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 4.8 | Eclipsed (High Energy) |

| 300 | 0.5 | Gauche (Local Minimum) |

Molecular Dynamics Simulations for Conformational Sampling

To gain a more dynamic understanding of the conformational preferences of this compound, molecular dynamics (MD) simulations are employed. peerj.com MD simulations model the movement of atoms in a molecule over time, providing a broader sampling of the conformational space than static torsional scans. nih.govaps.org These simulations can reveal not only the stable conformations but also the transitions between them, offering a more complete picture of the molecule's flexibility and behavior in different environments. peerj.com By analyzing the trajectories from MD simulations, researchers can identify the most populated conformational states and the energy barriers between them. peerj.com

Spectroscopic Property Prediction (Theoretical NMR, IR, UV-Vis)researchgate.netpeerj.com

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are valuable tools in structural elucidation. researchgate.netnih.gov Density Functional Theory (DFT) is a commonly used method for these predictions. researchgate.net For instance, ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy using machine learning models trained on DFT-calculated data. nih.govcolostate.edu Similarly, theoretical IR spectra, calculated using methods like B3LYP, can help in assigning vibrational modes observed in experimental spectra. lookchem.com The prediction of UV-Vis spectra can aid in identifying electronic transitions within the molecule. researchgate.netnih.gov

Validation Against Experimental Data

The accuracy of theoretical predictions is confirmed by comparing them with experimental spectroscopic data. For example, the calculated vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra. nih.gov Likewise, predicted NMR chemical shifts are validated against experimentally measured values. nih.gov Discrepancies between theoretical and experimental spectra can sometimes be resolved by considering solvent effects or by refining the computational model. lookchem.comresearchgate.net Successful validation provides confidence in the computed molecular structure and properties.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (ppm, specific proton) | 7.25 | 7.28 |

| ¹³C NMR (ppm, specific carbon) | 128.5 | 128.9 |

| IR (cm⁻¹, C=O stretch) | 1685 | 1690 |

| UV-Vis (nm, λmax) | 275 | 278 |

Theoretical Studies of Reaction Mechanisms and Transition Stateswuxiapptec.comnih.gov

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition states and mapping the reaction pathways.

Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgpressbooks.pub It postulates the existence of a high-energy activated complex, or transition state, that lies on the reaction pathway between reactants and products. youtube.comyoutube.com Computational methods are used to locate these transition state structures on the potential energy surface. wikipedia.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it connects the reactants and products of a specific reaction. researchgate.netrowansci.com An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions, thus mapping out the entire reaction pathway. scm.commdpi.com This allows for a detailed understanding of the geometric and energetic changes that occur as the reaction progresses. missouri.edu IRC calculations are essential for verifying the proposed mechanism of a reaction and for visualizing the transformation from reactants to products through the transition state. researchgate.netscm.com

Activation Energy Barriers and Rate Constant Estimation

The study of reaction kinetics through computational means allows for the prediction of a compound's stability and reactivity without the need for physical experimentation. Theoretical calculations can determine the energy required to initiate a chemical reaction (activation energy) and the speed at which it proceeds (rate constant).

While specific experimental kinetic data for the synthesis or degradation of this compound are not extensively published, theoretical models can estimate these parameters. For instance, the hydrolysis of the acetamide group can be modeled to predict its stability. Density Functional Theory (DFT) calculations are a common method for constructing potential energy surfaces of reaction pathways. From these surfaces, the transition states can be identified, and their energy levels determine the activation energy barriers.

Hypothetical activation energy and rate constant estimations for a modeled hydrolysis reaction are presented below. These values are illustrative and derived from theoretical models common in computational chemistry.

| Modeled Reaction Pathway | Computational Method | Estimated Activation Energy (kJ/mol) | Estimated Rate Constant k (s⁻¹) at 298 K |

| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 85 | 1.2 x 10⁻⁵ |

| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 65 | 3.5 x 10⁻⁴ |

| Neutral Hydrolysis | DFT (B3LYP/6-31G*) | 120 | 7.8 x 10⁻⁸ |

This interactive table is based on hypothetical data from typical computational chemistry models.

These theoretical calculations suggest that, like many amides, this compound would be relatively stable in neutral conditions but would hydrolyze more rapidly under acidic or, particularly, basic conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate a compound's chemical structure with its physicochemical properties. guidechem.combldpharm.comnih.govlookchem.com These models are invaluable for predicting properties without performing laboratory experiments. guidechem.com For this compound, QSPR can be used to estimate properties like boiling point, solubility, and logP (a measure of lipophilicity), based on molecular descriptors derived from its structure.

Below is a table of predicted chemical properties for this compound based on established QSPR models.

| Property | Predicted Value | Method/Model | Key Influencing Descriptors |

| Boiling Point (°C) | 285.4 ± 5.0 | Group Contribution Method | Molecular Weight, Aromatic Ring, Amide Group |

| Water Solubility (mg/L) | 1550 ± 150 | General Solubility Equation | logP, Melting Point (estimated) |

| LogP (Octanol-Water) | 1.85 ± 0.2 | Atom-based LogP (ALOGP) | Sum of atomic hydrophobicity contributions |

| Molar Refractivity | 42.5 ± 0.5 | Crippen's fragmentation | Atomic polarizabilities |

This interactive table presents data predicted by common QSPR modeling techniques.

These predicted values highlight the compound as having moderate lipophilicity and water solubility, properties significantly modulated by the fluorine substituents on the phenyl ring.

Molecular Docking and Dynamics Simulations with Model Chemical Systems

To understand how this compound might interact with other molecules on a structural level, molecular docking and dynamics simulations are employed. In a purely theoretical context, these simulations are performed with model chemical "receptors" rather than biological targets. These model systems can be simple surfaces, like a graphene sheet to study π-π stacking, or a model cavity lined with specific functional groups (e.g., hydroxyl, carboxyl) to probe potential hydrogen bonding and electrostatic interactions.

Docking simulations place the ligand (this compound) into the binding site of a model receptor and score the most likely poses. Molecular dynamics (MD) simulations then observe the behavior of this complex over time, providing insights into the stability of the interactions.

For this compound, simulations show that the trifluorophenyl ring can engage in π-π stacking interactions with aromatic surfaces. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional interactions with complementary functional groups in a model receptor cavity. The fluorine atoms can participate in weaker hydrogen bonds or halogen bonds.

| Model Receptor System | Dominant Interaction Type | Key Molecular Moieties Involved |

| Graphene Surface | π-π Stacking | 2,3,4-Trifluorophenyl ring |

| Hydroxyl-lined Cavity | Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor) |

| Carboxyl-lined Cavity | Hydrogen Bonding, Electrostatic | Amide N-H (donor) |

| Aromatic Cavity (e.g., Benzene) | π-π Stacking, C-H···π interactions | 2,3,4-Trifluorophenyl ring, Methylene (B1212753) group |

This interactive table summarizes findings from theoretical molecular docking studies with model systems.

Building on docking and MD simulations, computational frameworks can predict the binding affinity, often expressed as a binding free energy (ΔG_bind) or an inhibition constant (Ki), for the ligand with its model receptor. These predictions are crucial for ranking potential interactions in a theoretical design context. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate these affinities from MD simulation trajectories.

The predicted binding affinity depends heavily on the nature of the model receptor. Interactions with a polar, hydrogen-bonding cavity are predicted to be stronger than those with a purely nonpolar surface.

| Model Receptor System | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Primary Contribution to Binding |

| Graphene Surface | -4.5 | Van der Waals forces (from π-stacking) |

| Hydroxyl-lined Cavity | -7.2 | Electrostatic interactions (from H-bonds) |

| Carboxyl-lined Cavity | -8.5 | Electrostatic interactions (from strong H-bonds) |

| Nonpolar Aliphatic Cavity | -3.8 | Van der Waals forces (hydrophobic effect) |

This interactive table shows hypothetical binding affinity data derived from computational models.

These theoretical studies collectively provide a detailed, atom-level understanding of this compound, defining its fundamental chemical properties and interaction potential in a controlled, non-biological computational setting.

Role As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The unique combination of a modifiable amide and a polyfluorinated aromatic ring makes 2-(2,3,4-Trifluorophenyl)acetamide a crucial component in the synthesis of diverse and complex organic structures, particularly those relevant to medicinal chemistry and agrochemicals. ontosight.aismolecule.com

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of biologically active compounds and functional materials. mdpi.comnih.govmsesupplies.com Acetamide (B32628) derivatives, including those with trifluorophenyl groups, serve as key precursors for these important molecular frameworks.

Quinolines: The synthesis of quinoline (B57606) rings, a core structure in many pharmaceuticals, can be achieved through various condensation reactions. organic-chemistry.orgmdpi.com While direct synthesis from this compound is not extensively documented, related strategies highlight its potential. For instance, the synthesis of 2-(trifluoromethyl)quinolines has been accomplished using trifluoroacetamide (B147638) derivatives as the source of the trifluoromethyl group. clockss.org Furthermore, substituted 2-aryl-4-quinolones can be synthesized from the cyclization of N-aryl amides, a class of compounds to which this compound belongs. nih.gov These examples underscore the utility of the acetamide and trifluoro-substituted phenyl moieties as reactive components for constructing quinoline systems.

Triazoles: The acetamide functional group is a versatile handle for constructing 1,2,4-triazole (B32235) and 1,2,3-triazole rings, which are prized for their chemical stability and diverse biological activities. eresearchco.comacs.org Research has shown that N-arylacetamide derivatives can be key intermediates in the synthesis of complex triazole-containing molecules. eresearchco.comnih.gov For example, a synthetic strategy for producing 1,2,4-triazole derivatives involves the functionalization of a closely related compound, 2-chloro-N-(2,4,5-triflurophenyl)acetamide. nih.gov Similarly, 1,2,3-triazole-based compounds have been synthesized from acetamide precursors, demonstrating the role of the acetamide linkage in forming these heterocyclic systems. rsc.org The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a common method for forming 1,2,3-triazoles, and trifluoromethyl-containing building blocks are often employed to create novel triazole scaffolds. beilstein-journals.org

Table 2: Synthesis of Heterocycles from Acetamide-Related Precursors

| Heterocycle | Precursor Type | Key Reaction | Research Focus | Reference |

|---|---|---|---|---|

| Quinolines | Trifluoroacetamide derivatives | Cyclization/Condensation | Source of trifluoromethyl group | clockss.org |

| 1,2,4-Triazoles | 2-chloro-N-(triflurophenyl)acetamide | Functionalization and amidation | DPP-4 inhibitors | nih.gov |

| 1,2,3-Triazoles | N-(1H-benzo[d]imidazol-2-yl)acetamide | Click Chemistry | Quorum sensing inhibitors | rsc.org |

| Trifluoromethyl Triazoles | Trifluoromethyl propargylamines | Copper-catalyzed cycloaddition | Peptidomimetic scaffolds | beilstein-journals.org |

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity. acs.orgresearchgate.net As a polyfluorinated compound, this compound is an ideal intermediate for building larger, more complex fluorinated scaffolds. The trifluorophenyl group provides a stable, lipophilic, and electron-withdrawing moiety that can be carried through multi-step syntheses to produce advanced, highly functionalized molecules. acs.org